9-Benzyl-6-chloro-2-phenylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-6-chloro-2-phenylpurine is a chemical compound with the molecular formula C18H13ClN4. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyl group at the 9th position, a chlorine atom at the 6th position, and a phenyl group at the 2nd position of the purine ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-chloro-2-phenylpurine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The 9th position of the purine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Chlorination: The 6th position is chlorinated using thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 9-Benzyl-6-chloro-2-phenylpurine can undergo nucleophilic substitution reactions where the chlorine atom at the 6th position is replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl group is introduced.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 6-amino derivative of the compound .
Scientific Research Applications
9-Benzyl-6-chloro-2-phenylpurine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 9-Benzyl-6-chloro-2-phenylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA and RNA synthesis, similar to other purine derivatives .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the benzyl and phenyl groups, making it less complex.
2-Phenylpurine: Lacks the chlorine and benzyl groups.
9-Benzylpurine: Lacks the chlorine and phenyl groups.
Uniqueness
9-Benzyl-6-chloro-2-phenylpurine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, chlorine, and phenyl groups allows for a wide range of chemical reactions and potential biological activities .
Properties
CAS No. |
176515-40-5 |
---|---|
Molecular Formula |
C18H13ClN4 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
9-benzyl-6-chloro-2-phenylpurine |
InChI |
InChI=1S/C18H13ClN4/c19-16-15-18(22-17(21-16)14-9-5-2-6-10-14)23(12-20-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
InChI Key |
ABGRSMRFORNOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.